molecular formula C17H13FN2O B1334837 3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde CAS No. 618098-45-6

3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1334837
CAS No.: 618098-45-6
M. Wt: 280.3 g/mol
InChI Key: PHMDMVGDKSYMHR-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde: is a heterocyclic compound that features a pyrazole ring substituted with a 4-fluorophenyl group and a P-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-fluorobenzaldehyde with P-tolylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction is typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: 3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are investigated for their potential as therapeutic agents. Their ability to interact with specific biological targets makes them candidates for drug development.

Industry: In the industrial sector, this compound is used in the development of new materials and as a building block for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl and P-tolyl groups can enhance the binding affinity and specificity of the compound towards its targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

    3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but lacks the P-tolyl group.

    3-(4-Fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde: Similar structure with a different substitution pattern on the phenyl ring.

Uniqueness: The presence of both the 4-fluorophenyl and P-tolyl groups in 3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde provides a unique combination of electronic and steric properties

Properties

IUPAC Name

3-(4-fluorophenyl)-1-(4-methylphenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O/c1-12-2-8-16(9-3-12)20-10-14(11-21)17(19-20)13-4-6-15(18)7-5-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMDMVGDKSYMHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001163756
Record name 3-(4-Fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618098-45-6
Record name 3-(4-Fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618098-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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